4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate
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Overview
Description
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate is an organic compound characterized by the presence of a nitro group, an isoindoline-1,3-dione moiety, and an acrylate ester
Mechanism of Action
Target of Action
Related compounds have been shown to interact with the γ-aminobutyric acid (gaba) system . GABA is a major inhibitory neurotransmitter in the central nervous system, and modulation of its activity can have significant effects on neuronal excitability.
Mode of Action
It’s worth noting that related compounds have been synthesized as potential anticonvulsants, suggesting they may modulate neuronal excitability via interaction with the gaba system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate typically involves the following steps:
Formation of Isoindoline-1,3-dione: This step involves the condensation of an aromatic primary amine with a maleic anhydride derivative.
Acrylation: The final step involves the esterification of the nitro-substituted isoindoline-1,3-dione with acrylic acid or its derivatives under acidic or basic conditions to form the acrylate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The acrylate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acrylates.
Scientific Research Applications
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: A similar compound with a butanoic acid group instead of an acrylate ester.
N-Phenylbutanamide derivatives: Compounds with similar isoindoline-1,3-dione moieties but different substituents.
Uniqueness
4-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl acrylate is unique due to the combination of its nitro group, isoindoline-1,3-dione moiety, and acrylate ester, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl] prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O6/c1-2-14(20)25-11-8-6-10(7-9-11)18-16(21)12-4-3-5-13(19(23)24)15(12)17(18)22/h2-9H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHJELABSUSYRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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